molecular formula C13H18N2O4 B12797780 3'-Allyl-3'-deoxythymidine CAS No. 120232-10-2

3'-Allyl-3'-deoxythymidine

Cat. No.: B12797780
CAS No.: 120232-10-2
M. Wt: 266.29 g/mol
InChI Key: HZSCNTUVLCLTPA-HBNTYKKESA-N
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Description

3’-Allyl-3’-deoxythymidine is a modified nucleoside analog derived from thymidine. It features an allyl group attached to the 3’ position of the deoxyribose sugar, replacing the hydroxyl group typically found in thymidine. This modification can significantly alter the compound’s biological properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Allyl-3’-deoxythymidine typically involves the allylation of 3’-deoxythymidine. One common method is the 1,3-dipolar cycloaddition of alkenes to 3’-azido-3’-deoxythymidine, which can be performed under mild conditions without the need for transition metal catalysts . This reaction can be carried out using acrylonitrile, acrylamide, vinyl acetate, and allyl alcohol as dipolarophiles .

Industrial Production Methods

While specific industrial production methods for 3’-Allyl-3’-deoxythymidine are not well-documented, the general principles of nucleoside analog synthesis apply. These typically involve large-scale chemical reactions in controlled environments, ensuring high purity and yield. The use of automated synthesis equipment and stringent quality control measures are standard practices in the industry.

Chemical Reactions Analysis

Types of Reactions

3’-Allyl-3’-deoxythymidine can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

3’-Allyl-3’-deoxythymidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: The compound is studied for its potential effects on DNA synthesis and repair mechanisms.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

    Industry: It can be used in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 3’-Allyl-3’-deoxythymidine involves its incorporation into DNA during replicationThis can disrupt the replication of viral or cancerous cells, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral agent used in the treatment of HIV.

    3’-Fluoro-3’-deoxythymidine (FLT): Used in imaging studies to monitor cellular proliferation.

    3’-Deoxy-3’-thiothymidine (S-dT): Studied for its potential anticancer properties.

Uniqueness

3’-Allyl-3’-deoxythymidine is unique due to the presence of the allyl group, which imparts distinct chemical and biological properties. Unlike AZT, which primarily targets viral reverse transcriptase, 3’-Allyl-3’-deoxythymidine may have broader applications due to its ability to interfere with DNA synthesis in various contexts .

Properties

CAS No.

120232-10-2

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

1-[(2R,4S,5S)-5-(hydroxymethyl)-4-prop-2-enyloxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C13H18N2O4/c1-3-4-9-5-11(19-10(9)7-16)15-6-8(2)12(17)14-13(15)18/h3,6,9-11,16H,1,4-5,7H2,2H3,(H,14,17,18)/t9-,10+,11+/m0/s1

InChI Key

HZSCNTUVLCLTPA-HBNTYKKESA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)CC=C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)CC=C

Origin of Product

United States

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